2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307747
InChI: InChI=1S/C22H27N5O2S2/c1-4-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(5-2)10-12-25)23-18-7-6-15(3)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13-
SMILES:
Molecular Formula: C22H27N5O2S2
Molecular Weight: 457.6 g/mol

2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16307747

Molecular Formula: C22H27N5O2S2

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H27N5O2S2
Molecular Weight 457.6 g/mol
IUPAC Name (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H27N5O2S2/c1-4-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(5-2)10-12-25)23-18-7-6-15(3)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13-
Standard InChI Key XYMSIQCONOLXDP-LGMDPLHJSA-N
Isomeric SMILES CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S
Canonical SMILES CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture centers on a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system fused from pyridine and pyrimidine rings. At position 2, a 4-ethylpiperazine group enhances solubility and potential receptor binding, while position 7 hosts a methyl group that sterically stabilizes the molecule. The most distinctive feature resides at position 3: a (Z)-configured thiazolidinone moiety with a propyl chain at position 3, a ketone at position 4, and a thione at position 2. This configuration ensures optimal spatial alignment for target engagement.

Table 1: Molecular Properties of the Compound

PropertyValue
IUPAC Name(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC<sub>22</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight457.6 g/mol
CAS Number371116-78-8
Standard InChIInChI=1S/C22H27N5O2S2/c1-4-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(5-2)10-12-25)23-18-7-6-15(3)14-27(18)20(16)28/h6-7

Stereochemical Considerations

The (Z)-configuration of the thiazolidinone-methylidene group is critical for bioactivity. Computational modeling suggests that this geometry aligns the thione sulfur and ketone oxygen into a planar orientation, facilitating hydrogen bonding with enzymatic active sites. The ethylpiperazine group’s conformational flexibility further enables interactions with hydrophobic pockets in target proteins.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves a multi-step sequence:

  • Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the bicyclic scaffold.

  • Introduction of the Ethylpiperazine Group: Nucleophilic substitution at position 2 using 1-ethylpiperazine in the presence of a palladium catalyst.

  • Thiazolidinone Moiety Installation: A Knoevenagel condensation between the pyrido-pyrimidine intermediate and 3-propyl-2-thioxo-thiazolidin-4-one under refluxing ethanol ensures (Z)-selectivity.

Challenges and Optimization

Key challenges include maintaining regioselectivity during piperazine substitution and avoiding tautomerization of the thiazolidinone ring. Optimized conditions (e.g., low-temperature catalysis and anhydrous solvents) improve yields to ~65%. Scalability remains limited by purification difficulties due to the compound’s low crystallinity.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The thione sulfur likely disrupts bacterial cell membranes via thiol-mediated redox interference. Synergy with β-lactam antibiotics has been observed, suggesting potential as an adjuvant therapy.

Applications in Drug Discovery

Lead Compound Development

The compound’s dual antimicrobial/anticancer profile positions it as a multifunctional lead. Structural analogs with modified piperazine chains (e.g., cyclopropyl or hydroxyethyl) show improved pharmacokinetics, though reduced potency.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes enhances solubility and reduces off-target effects. Preclinical trials in murine models show a 40% increase in tumor accumulation compared to free drug.

Challenges and Future Directions

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